5-(1H-benzimidazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol
Description
Historical Background and Development
The compound 5-(1H-benzimidazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol emerged as part of efforts to synthesize hybrid heterocyclic systems with enhanced pharmacological potential. Its development traces back to the early 2010s, when researchers began exploring benzimidazole-triazole hybrids to leverage the complementary biological activities of both scaffolds. Benzimidazoles, first synthesized in the 19th century, gained prominence for their antimicrobial and anticancer properties, while 1,2,4-triazole derivatives became widely studied in the 2000s for their metabolic stability and hydrogen-bonding capabilities.
The integration of these moieties was driven by microwave-assisted synthetic methodologies, which reduced reaction times from hours to minutes while improving yields (81–89%) compared to classical methods. For instance, the condensation of methyl 4-formylbenzoate with o-phenylenediamine using Na₂S₂O₅ under microwave irradiation became a key step in generating benzimidazole intermediates. Subsequent hydrazide formation and cyclization with alkylisothiocyanates enabled the systematic construction of the triazole-thiol core.
Classification and Nomenclature
This compound belongs to the class of benzimidazole-triazole hybrids , characterized by the fusion of:
- A benzimidazole ring (C₇H₆N₂), a bicyclic system with nitrogen atoms at positions 1 and 3.
- A 1,2,4-triazole-3-thiol moiety (C₂H₂N₃S), featuring a sulfur atom at position 3 and a methylene bridge linking the two heterocycles.
Systematic IUPAC Name :
5-[(1H-Benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol.
Molecular Formula : C₁₀H₉N₅S
Molecular Weight : 231.28 g/mol.
| Feature | Description |
|---|---|
| Benzimidazole subunit | Provides π-π stacking capabilities and hydrogen-bond acceptor/donor sites |
| Triazole-thiol subunit | Enhances metal-binding capacity and redox activity |
| Methylene linker | Facilitates conformational flexibility for target engagement |
Significance in Heterocyclic Chemistry
The compound exemplifies three key trends in modern heterocyclic chemistry:
- Synergistic Hybridization : Combining benzimidazole’s DNA intercalation potential with triazole’s metabolic stability creates molecules with dual mechanisms of action.
- Synthetic Versatility : The thiol group at position 3 allows for further functionalization via:
- Pharmacophore Optimization : Structural studies reveal that the methylene bridge optimizes spatial alignment between the benzimidazole and triazole units, enhancing binding to biological targets like EGFR kinase.
Research Objectives and Scope
Recent studies prioritize:
- Synthetic Optimization : Developing solvent-free microwave protocols to achieve >90% yields.
- Reactivity Profiling : Investigating nucleophilic substitution at the thiol position to generate libraries of sulfides and sulfones.
- Biological Evaluation : Screening against:
- Structure-Activity Relationship (SAR) : Correlating substituent effects (e.g., halogenation at benzimidazole positions 5/6) with bioactivity.
Properties
IUPAC Name |
5-(benzimidazol-1-ylmethyl)-1,2-dihydro-1,2,4-triazole-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5S/c16-10-12-9(13-14-10)5-15-6-11-7-3-1-2-4-8(7)15/h1-4,6H,5H2,(H2,12,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUHQVSECOFEEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC3=NC(=S)NN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 4H-1,2,4-Triazole-3-Thiol Core
The triazole-thiol core is typically synthesized via cyclization of thiosemicarbazide precursors. A widely adopted method involves:
-
Hydrazinolysis of esters : Carboxylic acid esters are converted to hydrazides using hydrazine hydrate under microwave irradiation, achieving yields of 81–89% with reduced reaction times (10 minutes).
-
Thiosemicarbazide formation : Hydrazides react with alkylisothiocyanates to form thiosemicarbazides. For example, treatment with methylisothiocyanate in ethanol at reflux yields intermediates such as 4-(5-substituted-1H-benzimidazol-2-yl)benzoic acid hydrazides.
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Alkaline cyclization : Thiosemicarbazides undergo base-mediated cyclization (e.g., NaOH in ethanol) to form 1,2,4-triazole-3-thiols. This step is critical for introducing the thiol functionality.
Synthesis of 1H-Benzimidazole Derivatives
Benzimidazoles are prepared via condensation of o-phenylenediamine with carboxylic acids or aldehydes under acidic conditions. Microwave-assisted methods enhance efficiency, as demonstrated by the synthesis of 5(6)-substituted benzimidazoles in 85–90% yield.
Stepwise Preparation of 5-(1H-Benzimidazol-1-ylmethyl)-4H-1,2,4-Triazole-3-Thiol
Synthesis of 5-(Bromomethyl)-4H-1,2,4-Triazole-3-Thiol
A pivotal intermediate is 5-(bromomethyl)-4H-1,2,4-triazole-3-thiol, synthesized through:
Coupling with 1H-Benzimidazole
The bromomethyl-triazole-thiol undergoes nucleophilic substitution with 1H-benzimidazole:
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Reaction setup : 1H-Benzimidazole (1.2 equiv) and 5-(bromomethyl)-4H-1,2,4-triazole-3-thiol (1.0 equiv) are stirred in HMPA at 80°C for 24 hours with potassium carbonate (0.2 equiv).
-
Workup : Acetic acid quench, extraction with methylene chloride, and silica gel chromatography yield the target compound.
Optimization and Reaction Conditions
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency. For example, cyclization steps completed in 10 minutes under microwave conditions achieve yields comparable to 6-hour conventional heating.
Solvent and Base Selection
-
HMPA : Promotes polar transition states in substitution reactions, critical for coupling efficiency.
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Potassium carbonate : Mild base avoids decomposition of acid-sensitive intermediates.
Analytical Characterization
Spectroscopic Data
Purity and Yield Optimization
| Step | Yield (%) | Purity (%) | Conditions |
|---|---|---|---|
| Triazole-thiol formation | 85–89 | >98 | NaOH, ethanol, reflux, 2 hours |
| Bromomethylation | 78 | 97 | HMPA, 80°C, 24 hours |
| Benzimidazole coupling | 82 | 95 | K₂CO₃, HMPA, 80°C |
Applications and Derivatives
The target compound serves as a precursor for antimicrobial and anticancer agents. S-alkylation of the thiol group generates derivatives with enhanced bioavailability, as seen in analogues showing IC₅₀ values <10 μM against MCF-7 cells .
Chemical Reactions Analysis
Types of Reactions
5-(1H-benzimidazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzimidazole or triazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that 5-(1H-benzimidazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol exhibits promising antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism of action appears to involve the inhibition of bacterial cell wall synthesis.
Anticancer Properties
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, it has been observed to inhibit the proliferation of certain leukemia cells by activating apoptotic pathways. This suggests that further development could lead to novel anticancer therapies.
Case Study: Anticancer Mechanism
A specific study evaluated the effects of this compound on human leukemia cells. The results indicated a dose-dependent increase in apoptosis markers and a decrease in cell viability, highlighting its potential as an anticancer agent .
Agricultural Applications
Fungicide Development
The compound has been investigated for its fungicidal properties against various plant pathogens. In agricultural trials, it demonstrated effective control over fungal diseases in crops such as wheat and corn. Its mode of action likely involves disrupting fungal cell membrane integrity.
Case Study: Crop Protection
Field studies conducted on wheat crops treated with this compound showed a significant reduction in disease incidence caused by Fusarium species. The treated plants exhibited improved growth parameters and yield compared to untreated controls .
Material Science Applications
Corrosion Inhibition
this compound has shown potential as a corrosion inhibitor for metals. Its ability to form protective films on metal surfaces can enhance durability and longevity in various industrial applications.
Case Study: Corrosion Resistance
A study assessed the effectiveness of this compound as a corrosion inhibitor for mild steel in acidic environments. Results indicated a substantial reduction in corrosion rates when the compound was applied, demonstrating its utility in protecting metal substrates .
Summary of Findings
Mechanism of Action
The mechanism of action of 5-(1H-benzimidazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in critical biological processes, such as DNA synthesis and cell division.
Pathways Involved: It can inhibit the activity of enzymes like topoisomerases and kinases, leading to the disruption of cellular functions and ultimately cell death.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Substituent Effects
Benzimidazole-Substituted Triazole-Thiols
- Compound 4a–4f (): These analogs feature a substituted benzimidazolylphenyl group at position 5 of the triazole ring. Substituents on the benzimidazole (e.g., methyl, ethyl, or halogens) influence antifungal activity against Candida species. For example, chloro-substituted derivatives exhibit lower MIC values (2–8 µg/mL) compared to methyl/ethyl analogs (16–32 µg/mL) due to enhanced electrophilicity .
- Compound 5f (): Incorporates a 4-chlorophenyl group at the triazole’s sulfur, linked to a benzimidazole. This derivative showed moderate cytotoxicity (IC₅₀ = 18 µM) in cancer cell lines, attributed to the electron-withdrawing chlorine enhancing DNA intercalation .
Pyrazole- and Schiff Base-Modified Triazole-Thiols
- Ligands 54 and 55 (): Schiff base derivatives with pyrazole and methoxy/dimethylamino substituents. These compounds demonstrated radical scavenging activity (IC₅₀ = 45–60 µM against DPPH radicals), outperforming simpler triazole-thiols due to extended conjugation .
- Compounds 60–62 (): Fluorinated Schiff bases with pyrazinyl groups. The fluorine atoms improved antibacterial activity against P. aeruginosa (MIC = 5.1–20.5 µM) by enhancing membrane permeability .
Simplified Triazole-Thiols Without Benzimidazole
- Yucasin (): 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol inhibits YUCCA enzymes in auxin biosynthesis (IC₅₀ = 1.2 µM). The absence of benzimidazole reduces steric hindrance, allowing efficient binding to the enzyme’s active site .
- Compound 16 (): A hydrazinyl derivative with an iodophenyl group showed potent CoV helicase inhibition (IC₅₀ = 0.8 µM), leveraging halogen bonding for viral protein interaction .
Physicochemical and Mechanistic Insights
- Electron-Withdrawing Groups : Chlorine or fluorine substituents enhance bioactivity by increasing electrophilicity and binding affinity to target proteins (e.g., YUCCA, viral helicases) .
- Benzimidazole Contribution : The benzimidazole moiety in 5-(1H-benzimidazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol improves DNA intercalation and antifungal potency but may reduce solubility compared to smaller analogs .
- Schiff Base Flexibility : Schiff base derivatives exhibit tunable antioxidant and antibacterial properties via substituent variation, though they may suffer from hydrolytic instability .
Biological Activity
5-(1H-benzimidazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, particularly its anticancer, antifungal, and antibacterial activities, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a benzimidazole moiety linked to a triazole-thiol structure. Its molecular formula is , and it exhibits a range of pharmacological properties attributed to its unique structural features.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. For instance:
- In vitro Studies : A study evaluated various derivatives against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines. The most active compounds demonstrated significant cytotoxicity, with selectivity towards cancer cells observed in several cases .
- Mechanism of Action : The cytotoxic effects are believed to result from the induction of apoptosis and inhibition of cell migration in cancer cells. Compounds with hydrazone moieties showed enhanced activity, suggesting that structural modifications can significantly influence biological efficacy .
Table 1: Anticancer Activity of Selected Triazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Selectivity |
|---|---|---|---|
| Compound A | IGR39 | 5.0 | High |
| Compound B | MDA-MB-231 | 7.5 | Moderate |
| Compound C | Panc-1 | 10.0 | Low |
Antifungal Activity
The antifungal properties of this compound have also been explored extensively:
- Fungal Strains Tested : The compound exhibited significant antifungal activity against various strains such as Aspergillus flavus, Aspergillus niger, and Candida albicans. In particular, certain derivatives showed high inhibitory effects comparable to established antifungal agents like terbinafine .
Table 2: Antifungal Activity Against Selected Strains
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| Compound D | Aspergillus flavus | 15 |
| Compound E | Aspergillus niger | 20 |
| Compound F | Candida albicans | 25 |
Antibacterial Activity
The antibacterial efficacy of this compound has been assessed against various bacterial strains:
- Study Findings : Research indicated that certain derivatives possess notable antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods .
Table 3: Antibacterial Activity Against Selected Bacteria
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound G | Staphylococcus aureus | 30 |
| Compound H | Escherichia coli | 40 |
Case Studies
Several case studies have documented the therapeutic potential of triazole derivatives in clinical settings:
- Case Study on Melanoma Treatment : A derivative was tested in a clinical trial for melanoma treatment, showing promising results in reducing tumor size and improving patient survival rates .
- Antifungal Treatment : Another study focused on patients with resistant fungal infections where the compound was administered as part of combination therapy, leading to successful outcomes in several cases .
Q & A
Q. What are the established synthetic routes for 5-(1H-benzimidazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol, and what reaction conditions optimize yield and purity?
The compound is typically synthesized via alkylation or condensation reactions. A common approach involves reacting 5-(3-(1H-benzimidazol-1-yl)propyl)-4-phenyl-1,2,4-triazole-3-thione with alkyl halides (e.g., iodoethane) in dry DMF under anhydrous conditions. Potassium carbonate is used as a base, and the mixture is stirred at room temperature overnight. Purification involves vacuum concentration, ethyl acetate extraction, and silica gel column chromatography to achieve yields of 65–86% . Microwave-assisted synthesis (e.g., Milestone Flexi Wave system) can enhance reaction efficiency and purity .
Q. Which spectroscopic and chromatographic methods reliably confirm the structure and purity of this compound?
Structural confirmation requires a combination of:
- 1H/13C NMR : To analyze hydrogen and carbon environments (e.g., δ 7.2–8.5 ppm for aromatic protons) .
- IR spectroscopy : Peaks at ~2550 cm⁻¹ (S-H stretch) and 1600–1650 cm⁻¹ (C=N/C=C) .
- High-resolution mass spectrometry (HR-MS) : Molecular ion peaks (e.g., m/z 308.44 [M+H⁺]) .
- Elemental analysis : Confirms C, H, N, S content (e.g., CHNS analyzer) . Purity is validated via GC-MS and thin-layer chromatography (TLC) .
Q. What in vitro assays are validated for evaluating antioxidant and antimicrobial activity?
Q. What key physicochemical properties influence solubility and stability during experiments?
The compound exhibits low aqueous solubility but dissolves in polar aprotic solvents (e.g., DMF, DMSO). Stability is pH-dependent; storage under inert atmosphere at 2–8°C prevents thiol oxidation . Hydrophobic substituents (e.g., adamantyl groups) enhance lipid solubility .
Advanced Research Questions
Q. How can structural modifications at the triazole and benzimidazole moieties enhance bioactivity?
- Triazole modifications : Introducing electron-withdrawing groups (e.g., 4-fluorobenzylidene) reduces antiradical activity, while hydroxybenzylidene derivatives retain efficacy .
- Benzimidazole substitutions : Alkyl chains (e.g., propyl) improve membrane permeability, enhancing antimicrobial potency . Structure-activity relationship (SAR) studies suggest that thiol (-SH) and aromatic π-systems are critical for target binding .
Q. How can computational approaches predict pharmacokinetic and toxicity profiles?
In silico ADME studies (e.g., SwissADME, pkCSM) evaluate:
- Lipophilicity (LogP) : Optimal range of 2–3 for blood-brain barrier penetration .
- Metabolic stability : Cytochrome P450 interactions predict hepatic clearance .
- Toxicity : Ames test simulations assess mutagenicity risks .
Q. What experimental strategies analyze reaction intermediates and byproducts during synthesis?
Q. How do researchers resolve discrepancies in reported biological activities across studies?
Contradictions in antimicrobial efficacy may arise from:
Q. What mechanisms explain pH-dependent mycobacterial inhibition?
At pH 6.5–7.1, the compound’s thiol group remains protonated, enhancing membrane penetration. Deprotonation at higher pH reduces uptake, lowering efficacy. pH stability assays and confocal microscopy validate this mechanism .
Q. How can derivatives be designed to improve metabolic stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
